2-Hydroxy-6-methoxybenzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

Essential 2,6-substituted benzaldehyde building block. Key for ALDH3A1 inhibitor development (IC50 2.10 µM). Shortens (±)-nidemone synthesis from 13 to 10 steps. Distinct metal chelation geometry vs o-vanillin. Verify regioisomer before purchase. Obtain high purity for research.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 700-44-7
Cat. No. B112916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methoxybenzaldehyde
CAS700-44-7
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C=O)O
InChIInChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3
InChIKeyDZJPDDVDKXHRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-methoxybenzaldehyde (700-44-7): Technical Profile and Sourcing Considerations for a Distinct Methoxysalicylaldehyde


2-Hydroxy-6-methoxybenzaldehyde (CAS 700-44-7), also known as 6-methoxysalicylaldehyde, is a C8H8O3 aromatic aldehyde characterized by a hydroxyl group at position 2 and a methoxy group at position 6 on a benzaldehyde ring [1]. This specific ortho-para substitution pattern relative to the aldehyde distinguishes it from its regioisomers (e.g., o-vanillin, 148-53-8) and imparts unique physicochemical properties, including a melting point range of 68-74°C . Its utility is primarily as a versatile building block in organic synthesis, particularly for constructing complex molecular frameworks via chelation and selective coupling reactions [2].

2-Hydroxy-6-methoxybenzaldehyde (700-44-7) vs. Analogs: Why Its 2,6-Substitution Pattern Precludes Simple Replacement


While all methoxysalicylaldehyde isomers (CAS 700-44-7; 148-53-8; 673-22-3; 121-33-5) share the molecular formula C8H8O3, they are not functionally interchangeable. The relative position of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzaldehyde ring dictates a compound's ability to form specific intramolecular hydrogen bonds, influences its redox potential, and critically alters its chelation geometry and downstream reactivity profile [1]. For instance, the 2,6-substitution pattern in 2-hydroxy-6-methoxybenzaldehyde creates a distinct electronic environment at the aldehyde carbon compared to the 2,3-pattern of o-vanillin [2]. A synthetic route optimized for one regioisomer, or a biological assay calibrated for its target binding, cannot be reliably transitioned to another without re-optimization, making generic procurement a significant technical risk .

2-Hydroxy-6-methoxybenzaldehyde (700-44-7): Quantifiable Differentiation Data for Scientific Selection


Human ALDH3A1 Enzyme Inhibition: Quantitative Activity Comparison with o-Vanillin

2-Hydroxy-6-methoxybenzaldehyde demonstrates specific inhibition of human ALDH3A1, a key enzyme in xenobiotic metabolism. A direct binding assay measured its potency with an IC50 value of 2.10 µM (2100 nM) [1]. In contrast, its isomer o-vanillin (2-hydroxy-3-methoxybenzaldehyde) has been reported to exhibit significantly weaker or negligible inhibitory activity against this specific enzyme in comparable assays [2]. This represents a quantifiable and target-specific difference in bioactivity between two closely related regioisomers.

Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

Synthetic Efficiency in Total Synthesis: Route Comparison Demonstrates Step Economy

In a total synthesis campaign targeting (±)-nidemone, the choice of starting material significantly impacted synthetic route efficiency. The use of 2-hydroxy-6-methoxybenzaldehyde allowed the synthesis to be completed in 10 synthetic steps [1]. In contrast, a parallel route utilizing the analogous 2-bromo-6-methoxybenzaldehyde required a more protracted sequence of 13 synthetic steps to achieve the same target molecule [1]. This represents a 30% reduction in step count, directly attributable to the specific reactivity profile of the 2-hydroxy-6-methoxybenzaldehyde scaffold.

Total Synthesis Process Chemistry Reaction Efficiency

Metal Chelation Potential: Class-Based Distinction in Binding Behavior

2-Hydroxy-6-methoxybenzaldehyde is classified as a metal chelator with demonstrated affinity for binding to metals such as iron and copper . This property is a class-level characteristic of salicylaldehydes where the ortho-hydroxy-aldehyde motif enables bidentate coordination. While direct comparative binding constants for this specific analog are not readily available, its unique 2,6-substitution pattern creates a distinct steric and electronic environment around the chelating site compared to other isomers. This differentiation is critical for applications where the geometry of the resulting metal complex dictates its catalytic or functional properties [1].

Coordination Chemistry Metal Chelation Material Science

Physicochemical and Handling Profile: Quantified Solid-State Stability

The compound exhibits a defined and relatively high melting point of 68-74°C . This thermal property contributes to its stability as a solid and simplifies handling and storage compared to low-melting or liquid analogs, such as o-vanillin, which is a crystalline solid with a lower melting point of 40-42°C [1]. Furthermore, it is reported to be slightly soluble in water and air-sensitive , which are critical parameters for designing reaction work-ups and ensuring long-term material integrity.

Formulation Analytical Chemistry Pre-formulation

Genotoxicity Profile: Differentiating Safety Risk for in vitro Assays

2-Hydroxy-6-methoxybenzaldehyde is characterized as a genotoxic agent, demonstrated to cause DNA strand breaks or crosslinks leading to cell death . This is a critical differentiation point from other aromatic aldehydes used as flavorants or intermediates. While o-vanillin also exhibits antimutagenic and comutagenic properties depending on context [1], the specific mechanism of genotoxicity for 2-hydroxy-6-methoxybenzaldehyde is linked to its metal-chelating properties . This information is paramount for its use in cell-based assays or as a lead compound in drug discovery, where an unexpected toxicity profile can confound results.

Drug Discovery Toxicology Cell Biology

2-Hydroxy-6-methoxybenzaldehyde (700-44-7): Recommended Applications Based on Proven Differentiation


As a Selective Human ALDH3A1 Inhibitor Probe in Drug Discovery

Procurement of 2-hydroxy-6-methoxybenzaldehyde (700-44-7) is essential for research programs targeting the human ALDH3A1 enzyme. With a validated IC50 of 2.10 µM [1], this compound serves as a specific biochemical probe for inhibitor development and target validation studies. Its quantifiably weaker activity on ALDH3A1 compared to other aldehydes underscores its potential for selectivity profiling [2].

As a Strategic Starting Material for Streamlined Total Synthesis

In process chemistry and medicinal chemistry, this compound is a strategically advantageous starting material for constructing complex targets such as (±)-nidemone. As demonstrated, its use can reduce a synthetic sequence from 13 steps to 10 steps compared to alternative 2-bromo analogs [3]. This translates directly to improved efficiency and reduced cost in multi-step synthesis.

As a Precursor for Custom Metal Complexes in Coordination Chemistry

The proven ability of 2-hydroxy-6-methoxybenzaldehyde to chelate metals like iron and copper makes it a valuable precursor for synthesizing custom metal-organic complexes. The specific 2,6-substitution pattern influences the geometry and properties of the resulting complexes, which are of interest in catalysis and material science applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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